molecular formula C27H28ClN3O4 B252796 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

Cat. No. B252796
M. Wt: 494 g/mol
InChI Key: GAGCBSXBJSRSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co. as part of their efforts to develop new drugs for the treatment of schizophrenia and other psychiatric disorders. Since then, L-745,870 has been extensively studied in both in vitro and in vivo experiments, and has shown promise as a potential therapeutic agent for a variety of conditions.

Mechanism of Action

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of this receptor, N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide can modulate the release of dopamine and other neurotransmitters, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to improve cognitive function in animal models of schizophrenia, and to reduce drug-seeking behavior in rats trained to self-administer cocaine. It has also been shown to have anxiolytic and antidepressant-like effects in some studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide in lab experiments is that it is a highly selective antagonist of the D4 receptor, which allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, one limitation is that it can be difficult to administer the compound in vivo, as it has poor solubility in water and other common solvents.

Future Directions

There are many potential future directions for research on N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide and the dopamine D4 receptor. For example, researchers could investigate the role of the D4 receptor in the development of other psychiatric disorders, such as depression or anxiety. They could also explore the potential therapeutic benefits of D4 receptor blockade in other areas, such as pain management or addiction treatment. Finally, they could work to develop new and more effective D4 receptor antagonists that are easier to administer and have fewer side effects.

Synthesis Methods

The synthesis of N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide involves several steps, beginning with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-chloro-4-(4-amino-1-piperazinyl)aniline to form the intermediate amide. Finally, the amide is reacted with 2-methylbenzoyl chloride to yield the target compound.

Scientific Research Applications

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide has been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. For example, it has been used to investigate the effects of D4 receptor blockade on cognitive function, social behavior, and drug addiction. It has also been used to study the role of the D4 receptor in the development of psychiatric disorders such as schizophrenia and bipolar disorder.

properties

Product Name

N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3,4-dimethoxybenzamide

Molecular Formula

C27H28ClN3O4

Molecular Weight

494 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H28ClN3O4/c1-18-6-4-5-7-21(18)27(33)31-14-12-30(13-15-31)23-10-9-20(17-22(23)28)29-26(32)19-8-11-24(34-2)25(16-19)35-3/h4-11,16-17H,12-15H2,1-3H3,(H,29,32)

InChI Key

GAGCBSXBJSRSMF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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